2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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Overview
Description
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a chloro-methylphenoxy group, a propanoyl group, and a tetrahydrofuran-2-ylmethyl hydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps:
Preparation of 2-(2-chloro-5-methylphenoxy)propanoyl chloride: This intermediate can be synthesized by reacting 2-chloro-5-methylphenol with propanoyl chloride in the presence of a base such as pyridine.
Formation of the hydrazinecarbothioamide moiety: The hydrazinecarbothioamide group can be introduced by reacting the propanoyl chloride intermediate with tetrahydrofuran-2-ylmethyl hydrazinecarbothioamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific properties such as conductivity or fluorescence.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The chloro-methylphenoxy group may interact with hydrophobic pockets in proteins, while the hydrazinecarbothioamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-5-methylphenoxy)propanoyl chloride: Shares the chloro-methylphenoxy and propanoyl groups but lacks the hydrazinecarbothioamide moiety.
Tetrahydrofuran-2-ylmethyl hydrazinecarbothioamide: Contains the hydrazinecarbothioamide moiety but lacks the chloro-methylphenoxy and propanoyl groups.
Uniqueness
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)propanoylamino]-3-(oxolan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c1-10-5-6-13(17)14(8-10)23-11(2)15(21)19-20-16(24)18-9-12-4-3-7-22-12/h5-6,8,11-12H,3-4,7,9H2,1-2H3,(H,19,21)(H2,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEZFQIJTWZPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NNC(=S)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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